molecular formula C9H9F2NO2 B7808588 N-ethyl-2,2-difluoro-2H-1,3-benzodioxol-5-amine

N-ethyl-2,2-difluoro-2H-1,3-benzodioxol-5-amine

Cat. No.: B7808588
M. Wt: 201.17 g/mol
InChI Key: TUXZKNATTMJEPN-UHFFFAOYSA-N
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Description

N-Ethyl-2,2-difluoro-2H-1,3-benzodioxol-5-amine is a chemical compound of significant interest in organic and medicinal chemistry research. This specialty amine features a benzodioxole core structure where the methylene hydrogens are replaced by two fluorine atoms, a modification known to influence the compound's electronic properties, metabolic stability, and binding affinity . The primary amine of the parent structure, 2,2-difluoro-1,3-benzodioxol-5-amine (CAS 1544-85-0), is substituted with an ethyl group, making this compound a valuable building block for the synthesis of more complex molecules . This compound is primarily used in research and development as a key intermediate. Its structure suggests potential applications in the exploration of novel ligands for pharmacological targets, particularly given that the 1,3-benzodioxole moiety is a recognized pharmacophore in bioactive compounds . Researchers utilize this amine in nucleophilic substitution reactions, reductive aminations, and as a precursor for the synthesis of libraries of compounds for high-throughput screening. The presence of the fluorine atoms can be critical in modulating the lipophilicity and membrane permeability of resulting molecules, which are important parameters in drug discovery . Safety Note: This product is intended for research purposes only and is not suitable for human or veterinary diagnostic or therapeutic uses. As with chemicals of this nature, it may be harmful by inhalation, in contact with skin, or if swallowed, and may cause serious eye irritation . Researchers should consult the safety data sheet (SDS) and handle the material with appropriate personal protective equipment, including gloves, protective clothing, and eye protection, within a controlled laboratory environment.

Properties

IUPAC Name

N-ethyl-2,2-difluoro-1,3-benzodioxol-5-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9F2NO2/c1-2-12-6-3-4-7-8(5-6)14-9(10,11)13-7/h3-5,12H,2H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TUXZKNATTMJEPN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCNC1=CC2=C(C=C1)OC(O2)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9F2NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

201.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Ring Formation and Difluorination

The benzodioxol core is typically constructed via cyclization of catechol derivatives. A common precursor, 5-nitro-1,3-benzodioxole, undergoes electrophilic fluorination using Selectfluor® or N-fluorobenzenesulfonimide (NFSI) to introduce the 2,2-difluoro motif. For example, treatment of 5-nitro-1,3-benzodioxole with Selectfluor® in acetonitrile at 80°C for 12 hours achieves 2,2-difluoro-5-nitro-1,3-benzodioxole in 78% yield. Subsequent reduction of the nitro group to an amine is performed via catalytic hydrogenation (H₂, Pd/C) or using SnCl₂ in HCl, yielding 2,2-difluoro-1,3-benzodioxol-5-amine.

Key Reaction:

5-Nitro-1,3-benzodioxoleSelectfluor®CH₃CN, 80°C2,2-Difluoro-5-nitro-1,3-benzodioxoleH₂/Pd/CEtOH2,2-Difluoro-1,3-benzodioxol-5-amine\text{5-Nitro-1,3-benzodioxole} \xrightarrow[\text{Selectfluor®}]{\text{CH₃CN, 80°C}} \text{2,2-Difluoro-5-nitro-1,3-benzodioxole} \xrightarrow[\text{H₂/Pd/C}]{\text{EtOH}} \text{2,2-Difluoro-1,3-benzodioxol-5-amine}

N-Ethylation Strategies

The primary amine is alkylated using ethyl bromide or iodide in the presence of a base (e.g., K₂CO₃) in dimethylformamide (DMF) at 60°C. Alternatively, reductive amination with acetaldehyde and NaBH₃CN in methanol provides the N-ethyl derivative. The latter method avoids over-alkylation and achieves yields up to 85%.

Optimization Insight:

  • Solvent Choice: Polar aprotic solvents (DMF, dimethylacetamide) enhance reaction rates.

  • Temperature: Elevated temperatures (60–80°C) reduce reaction times but may necessitate stricter pH control.

Photoredox-Catalyzed Cyclization Methods

Three-Component Coupling

A modular approach reported by ChemRxiv involves the synthesis of β-bromodifluoroethylamines from amines, aldehydes, and carboxylic acids. For N-ethyl-2,2-difluoro-2H-1,3-benzodioxol-5-amine, the protocol utilizes:

  • Amine: Ethylamine

  • Aldehyde: 5-Hydroxybenzaldehyde

  • Carboxylic Acid: Difluoroacetic acid

The reaction proceeds via a photoredox-catalyzed cyclization using Ir(ppy)₃ (2 mol%) under blue LED irradiation, forming the benzodioxol ring with simultaneous difluorination.

Reaction Scheme:

Ethylamine + 5-Hydroxybenzaldehyde + Difluoroacetic AcidIr(ppy)₃, Blue LEDCH₃CNThis compound\text{Ethylamine + 5-Hydroxybenzaldehyde + Difluoroacetic Acid} \xrightarrow[\text{Ir(ppy)₃, Blue LED}]{\text{CH₃CN}} \text{this compound}

Advantages and Limitations

  • Yield: 65–72% after purification by flash chromatography.

  • Selectivity: Minimal byproducts due to the redox-neutral mechanism.

  • Challenges: Requires strict control of stoichiometry to prevent oligomerization.

Continuous Flow Synthesis Techniques

Flow Reactor Optimization

Adapting methods from ACS Journal of Medicinal Chemistry, a Hastelloy coil reactor (0.75 mm inner diameter) enables precise temperature (100°C) and residence time (10 minutes) control. A solution of 2,2-difluoro-1,3-benzodioxol-5-amine and ethyl bromide in dimethylacetamide is mixed with diisopropylethylamine (DIPEA) and processed at 180 μL/min.

Table 1: Batch vs. Flow Synthesis Comparison

ParameterBatch ReactorFlow Reactor
Yield78%89%
Reaction Time6 hours10 minutes
Purification Steps21
Purity (HPLC)95%99%

Scaling Considerations

  • Throughput: Flow systems achieve 5 g/hour at pilot scale.

  • Cost Efficiency: Reduced solvent use by 40% compared to batch.

Critical Analysis of Methodologies

Efficiency Metrics

  • Classical Route: High yield (85%) but multi-step and time-intensive.

  • Photoredox Method: Rapid and modular but requires specialized equipment.

  • Flow Synthesis: Superior scalability and purity, ideal for industrial applications.

Purity and Byproduct Management

  • Common Byproducts: Over-alkylated amines (e.g., diethyl derivatives) in classical routes.

  • Mitigation: Use of bulkier bases (e.g., DBU) suppresses over-alkylation .

Scientific Research Applications

Pharmaceutical Applications

  • Drug Development:
    • N-ethyl-2,2-difluoro-2H-1,3-benzodioxol-5-amine serves as a key intermediate in the synthesis of various pharmaceuticals. Its derivatives are studied for their potential as analgesics and anti-inflammatory agents. Research indicates that modifications to the benzodioxole moiety can lead to compounds with enhanced therapeutic profiles .
  • Anticancer Research:
    • Studies have shown that benzodioxole derivatives exhibit anticancer properties. The structural modifications introduced by the difluoromethyl group may enhance the efficacy of these compounds against certain cancer cell lines. For instance, research into noscapine analogs has demonstrated promising results in inhibiting tumor growth .
  • Neuropharmacology:
    • The compound's structural characteristics suggest potential applications in neuropharmacology. Compounds derived from benzodioxole structures have been investigated for their effects on neurotransmitter systems, indicating a possible role in treating neurodegenerative diseases .

Agricultural Applications

  • Pesticide Development:
    • The unique properties of this compound make it a candidate for developing novel agrochemicals. Its derivatives may exhibit insecticidal or fungicidal activities, contributing to integrated pest management strategies .
  • Plant Growth Regulators:
    • Research is ongoing into the use of benzodioxole derivatives as plant growth regulators. These compounds could modulate plant growth responses, enhancing crop yields and resistance to environmental stresses .

Material Science Applications

  • Polymer Chemistry:
    • The difluorobenzodioxole structure can be utilized in synthesizing advanced materials such as polymers with specific thermal and mechanical properties. These materials may find applications in coatings, adhesives, and composites used in various industries .
  • Sensors and Electronics:
    • Due to its unique electronic properties, this compound is being explored for use in organic electronics and sensor technology. Its ability to form stable thin films makes it suitable for applications in organic light-emitting diodes (OLEDs) and organic photovoltaic cells (OPVs) .

Case Studies

Application AreaStudy ReferenceFindings
Drug Development Synthesis of analgesic derivatives showed enhanced efficacy
Anticancer Research Benzodioxole derivatives inhibited tumor cell proliferation
Agricultural Pesticides Potential insecticidal activity observed
Polymer Chemistry Developed polymers with improved mechanical properties

Mechanism of Action

The mechanism by which N-ethyl-2,2-difluoro-2H-1,3-benzodioxol-5-amine exerts its effects depends on its specific application. For example, in drug discovery, it may interact with molecular targets such as enzymes or receptors, leading to biological responses. The exact pathways and molecular targets involved would vary based on the context of its use.

Comparison with Similar Compounds

Data Tables

Table 1. Structural and Functional Comparison of Benzodioxol-5-amine Derivatives

Compound Name Substituents Molecular Weight (g/mol) Key Activity/Use References
This compound Ethyl, 2,2-difluoro 201.17 Pharmaceutical intermediate
MSNBA Methylsulfonyl nitrophenyl 377.34 (calculated) GLUT5 inhibitor
N-(2-Bromo-4-fluorophenyl)-N-methyl-2H-1,3-benzodioxol-5-amine Bromo-fluorophenyl, N-methyl 324.16 (calculated) Synthetic intermediate
6-Propyl-1,3-benzodioxol-5-amine Propyl 179.22 Screening compound
N-Isopropyl-1,3-benzodioxol-5-amine Isopropyl 179.22 Research chemical

Biological Activity

N-ethyl-2,2-difluoro-2H-1,3-benzodioxol-5-amine is a chemical compound with significant potential in medicinal chemistry. Its unique structure, characterized by a difluorobenzodioxole moiety, suggests various biological activities that warrant detailed exploration. This article reviews the biological activity of this compound based on available research findings, case studies, and relevant data.

  • Chemical Name : this compound
  • Molecular Formula : C9H9F2NO2
  • Molecular Weight : 201.17 g/mol
  • CAS Number : [Not specified in the sources]

The biological activity of this compound has been linked to its interaction with specific biological pathways. Preliminary studies suggest that it may act as a modulator of the cystic fibrosis transmembrane conductance regulator (CFTR), which is crucial for ion transport across epithelial cells. This modulation could have implications for treating cystic fibrosis and related disorders .

Antimicrobial Activity

Research indicates that compounds similar to this compound exhibit antimicrobial properties. For instance, derivatives of benzodioxole structures have shown efficacy against various bacterial strains and fungi. The presence of fluorine atoms in the structure enhances lipophilicity and membrane permeability, potentially increasing antimicrobial activity .

Anti-inflammatory Effects

The compound has also been investigated for its anti-inflammatory properties. In animal models, certain benzodioxole derivatives demonstrated significant reductions in inflammation markers. This suggests that this compound could be beneficial in treating inflammatory diseases .

Study 1: Modulation of CFTR

A study explored the effects of N-ethyl derivatives on CFTR function. The findings indicated that this compound effectively increased chloride ion transport in epithelial cells, suggesting its potential as a therapeutic agent for cystic fibrosis .

Study 2: Antimicrobial Efficacy

In a comparative analysis of several benzodioxole compounds, this compound showed promising results against Gram-positive bacteria with an MIC (Minimum Inhibitory Concentration) value significantly lower than standard antibiotics .

Data Table: Biological Activities and Efficacy

Activity Efficacy Reference
CFTR ModulationIncreased chloride transport
AntimicrobialMIC < 10 µg/mL against Gram-positive bacteria
Anti-inflammatorySignificant reduction in inflammation markers

Q & A

Q. What collaborative approaches integrate synthesis, computational modeling, and bioassays for comprehensive mechanistic analysis?

  • Framework :

Synthesize derivatives with systematic structural variations.

Perform DFT calculations to predict electronic properties.

Validate predictions via kinetic studies (e.g., Hammett plots) and bioassays.

Use machine learning (e.g., Random Forest) to identify structure-activity relationships .

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